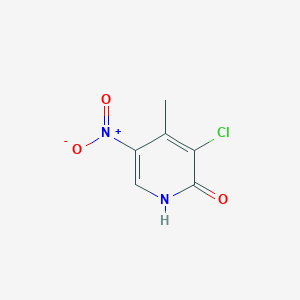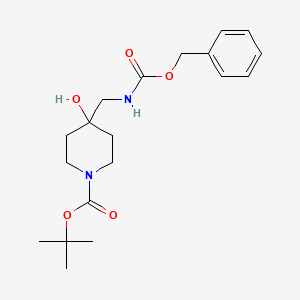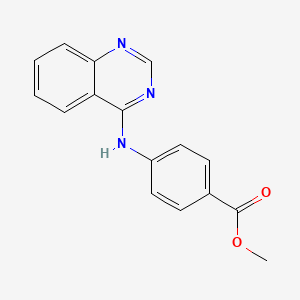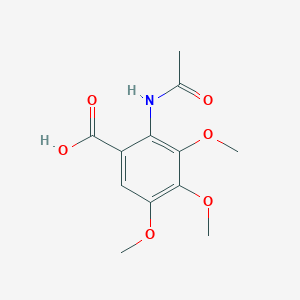
3-Chloro-4-methyl-5-nitro-1,2-dihydropyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-methyl-5-nitro-1,2-dihydropyridin-2-one is a chemical compound with the molecular formula C6H5ClN2O3. It is known for its diverse biological properties, including antibacterial, antioxidant, anticancer, and antifungal activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Chloro-4-methyl-5-nitro-1,2-dihydropyridin-2-one is synthesized through a reaction between methyl acetoacetate and 3-chloro-4-methyl-5-nitropyridine-2-one. The reaction typically involves the use of specific catalysts and controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. This includes the use of high-efficiency reactors, precise temperature control, and continuous monitoring to ensure consistent quality and output.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-methyl-5-nitro-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to form amines.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-methyl-5-nitro-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s biological activities make it a valuable tool in studying cellular processes and interactions.
Medicine: Its antibacterial, antioxidant, and anticancer properties are explored for potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism by which 3-chloro-4-methyl-5-nitro-1,2-dihydropyridin-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antibacterial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Compared to similar compounds, 3-chloro-4-methyl-5-nitro-1,2-dihydropyridin-2-one stands out due to its unique combination of biological activities and chemical reactivity. Its specific structure allows for a wide range of applications and makes it a valuable compound in both research and industrial contexts.
Eigenschaften
Molekularformel |
C6H5ClN2O3 |
|---|---|
Molekulargewicht |
188.57 g/mol |
IUPAC-Name |
3-chloro-4-methyl-5-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C6H5ClN2O3/c1-3-4(9(11)12)2-8-6(10)5(3)7/h2H,1H3,(H,8,10) |
InChI-Schlüssel |
HHFJICKFXUQXND-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)NC=C1[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B15306214.png)

![3-[2-(Methylamino)ethyl]phenol](/img/structure/B15306235.png)
![1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride,Mixtureofdiastereomers](/img/structure/B15306243.png)






![4-[2-(Methylsulfanyl)phenoxy]benzoic acid](/img/structure/B15306293.png)
![Tert-butyl[1,4'-bipiperidine]-4-carboxylate](/img/structure/B15306301.png)
![dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine](/img/structure/B15306307.png)
![tert-butyl N-[(4-bromophenyl)(phenyl)methyl]carbamate](/img/structure/B15306314.png)
